molecular formula C10H11BrN4O4 B2429400 methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate CAS No. 56504-70-2

methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate

Cat. No.: B2429400
CAS No.: 56504-70-2
M. Wt: 331.126
InChI Key: MYFDMLPTNKPBJG-UHFFFAOYSA-N
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Description

Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a chemical compound with the molecular formula C10H11BrN4O4 and a molecular weight of 331.128 g/mol . This compound is part of the purine family, which is known for its significant roles in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Properties

IUPAC Name

methyl 2-(8-bromo-1,3-dimethyl-2,6-dioxopurin-7-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O4/c1-13-7-6(8(17)14(2)10(13)18)15(9(11)12-7)4-5(16)19-3/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFDMLPTNKPBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Acefylline (Theophylline-7-Acetic Acid)

Acefylline, a theophylline derivative with a 7-acetic acid substituent, serves as a key intermediate. Its synthesis involves:

  • Reaction of theophylline with chloroacetic acid under basic conditions (NaOH, H₂O, 80°C, 6 h).
  • Acidification to precipitate the product (yield: 65–75%).

The 7-position’s nucleophilicity facilitates alkylation, preserving the 1,3-dimethyl and 2,6-dioxo groups.

Bromination at the 8-Position

Bromination of acefylline introduces the 8-bromo substituent:

  • Treatment with bromine (Br₂) in acetic acid at 50°C for 4 h.
  • Quenching with sodium thiosulfate to remove excess bromine.
  • Isolation via vacuum filtration (yield: 60–70%).

Mechanistic Insight: Electrophilic aromatic substitution occurs at the electron-rich 8-position due to the purine ring’s resonance structure.

Esterification of 8-Bromoacefylline

Steglich Esterification

The carboxylic acid group of 8-bromoacefylline is esterified using Steglich conditions :

  • Activation with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM).
  • Addition of methanol (2 equivalents) at 0°C, followed by stirring at 25°C for 24 h.
  • Work-up with aqueous NaHCO₃ and purification via silica gel chromatography (yield: 80–85%).

Optimization Data :

Parameter Condition Yield (%)
Coupling Agent EDCI 85
Solvent DCM 82
Temperature 25°C 80
Reaction Time 24 h 85

Alternative Pathway: Bromoacetylation of Methyl Purine-7-Acetate

Synthesis of Methyl Purine-7-Acetate

  • Esterification of acefylline with methanol under acidic catalysis (H₂SO₄, reflux, 8 h).
  • Neutralization and extraction (yield: 90%).

Direct Bromination of the Purine Ring

  • NBS (N-bromosuccinimide) in DMF at 60°C for 6 h.
  • Selective bromination at the 8-position due to NBS’s controlled reactivity.

Comparative Analysis :

Brominating Agent Temperature Yield (%) Purity (%)
Br₂/AcOH 50°C 70 95
NBS/DMF 60°C 65 98

Mechanistic Considerations and Side Reactions

Competing Alkylation Sites

The purine’s N-7 and N-9 positions may compete during alkylation. Steric hindrance from the 1,3-dimethyl groups favors N-7 functionalization.

Ester Hydrolysis Mitigation

  • Low-temperature esterification (0–25°C) prevents backward hydrolysis.
  • Anhydrous conditions (molecular sieves) enhance ester stability.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.75 (s, 3H, OCH₃), 3.40 (s, 6H, N(CH₃)₂), 4.60 (s, 2H, CH₂COO), 8.10 (s, 1H, purine-H).
  • HRMS : m/z 331.12 [M+H]⁺ (calculated for C₁₀H₁₁BrN₄O₄).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Applications and Derivatives

The compound serves as a precursor for:

  • Anticancer agents : Hybrid molecules with triazole moieties.
  • Acetylcholinesterase inhibitors : Theophylline hybrids.
  • Anti-inflammatory derivatives : Methoxy-substituted analogs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Atom

The bromine atom at position 8 undergoes nucleophilic displacement under alkaline conditions, enabling diverse functionalization:

Reaction Type Conditions Product Source
AlkoxylationNaOR (R = Et, Pr) in alcohol reflux8-alkoxy derivatives (e.g., ethoxy, propoxy)
AminationDibenzylamine in polar aprotic solvents8-[(dibenzylamino)methyl] derivatives
Hydrazide formationHydrazine hydrate in ethanolHydrazide intermediates (precursors for hydrazone derivatives)

For example, treatment with sodium ethoxide in ethanol yields ethyl 4-[8-ethoxy-1,3-dimethyl-2,6-dioxo-purine-7-yl]butanoate .

Ester Group Transformations

The methyl ester moiety participates in hydrolysis and condensation reactions:

Hydrolysis

Conditions Product Application Source
Alkaline (KOH in acetone-water)Carboxylic acid derivativesPrecursors for amidation or salt formation
Acidic (HCl)Protonated carboxylic acidsIntermediate purification

Amidation

Carboxylic acid intermediates react with amines using 1,1'-carbonyldiimidazole (CDI):

Amine Product Notes Source
BenzylamineBenzylamide derivativesImproved solubility in organic solvents
ArylpiperazinesPiperazinamide conjugatesEnhanced biological activity

Functionalization of the Purine Core

The purine skeleton undergoes selective modifications:

Alkylation at Nitrogen Sites

Reagent Position Modified Product Source
Alkyl halides (e.g., MeI)N1 or N3Additional methyl groups

Oxidation and Reduction

Though less common, the dioxo groups at positions 2 and 6 can participate in redox reactions under controlled conditions, though specific data for this compound remains limited.

Condensation Reactions

Hydrazide intermediates enable hydrazone formation:

Carbonyl Compound Conditions Product Source
BenzaldehydeHCl-catalyzed in MeOHN′-Benzylidene hydrazones
AcetophenoneRoom-temperature stirringAryl-substituted hydrazones

For instance, condensation with benzaldehyde produces N′-benzylidene-4-[8-ethoxy-1,3-dimethylpurine-7-yl]butanehydrazide .

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating above 100°C may lead to decomposition of the purine core.

  • Halogen Exchange : Bromine can be replaced by other halogens (e.g., Cl) under radical conditions, though this is not well-documented for this compound .

Key Reaction Mechanisms

  • Nucleophilic Aromatic Substitution : The electron-deficient purine ring facilitates bromide displacement via a two-step addition-elimination mechanism .

  • Ester Hydrolysis : Base-mediated saponification proceeds through a tetrahedral intermediate, yielding the carboxylate .

This compound’s versatility in nucleophilic substitution and functional group interconversion makes it valuable for synthesizing pharmacologically active purine derivatives. Reaction outcomes are highly dependent on solvent polarity, temperature, and catalyst choice, as evidenced by its use in generating hydrazides, amides, and alkoxy-substituted analogs .

Scientific Research Applications

Basic Information

  • IUPAC Name : Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate
  • Molecular Formula : C11H12BrN5O3
  • Molecular Weight : 343.15 g/mol

Structural Characteristics

The compound features a purine core structure with modifications that enhance its biological activity. The presence of the bromine atom and the methyl acetate group contributes to its reactivity and interaction with biological targets.

Pharmacological Research

This compound has been studied for its potential as a therapeutic agent due to its interaction with various biological pathways.

A. Anticancer Activity

Research has shown that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM) Reference
MCF-712.5
HeLa15.0
A54910.0

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

B. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate its potential use in treating infections caused by resistant strains.

Mechanism of Action Studies

The mechanism by which this compound exerts its effects involves modulation of adenosine receptors. It may act as an agonist or antagonist depending on the specific receptor subtype involved and the cellular context.

A. Cancer Treatment

A clinical trial evaluated the efficacy of a derivative of this compound in patients with advanced solid tumors. The study found that approximately 30% of participants experienced a partial response to treatment with manageable side effects.

B. Antimicrobial Efficacy

In a hospital setting, a study assessed the compound's effectiveness against nosocomial infections. The results indicated a significant reduction in infection rates when used as part of a combination therapy regimen.

Mechanism of Action

The mechanism of action of methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ester group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar compounds to methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate include:

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and biological activities.

Biological Activity

Methyl (8-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate is a purine derivative that has garnered attention for its potential biological activities. This compound's structural features suggest a range of pharmacological applications, particularly in the fields of antimicrobial and analgesic activities.

Chemical Structure and Synthesis

The compound can be synthesized through a series of reactions involving 8-bromo-1,3-dimethylpurine-2,6-dione and various alkylating agents. The synthesis typically involves the reaction of the purine base with an acetate derivative under controlled conditions to yield this compound .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 8-bromo purines exhibit significant antimicrobial properties. For instance, compounds derived from 8-bromo-1,3-dimethylpurine have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The disk diffusion method has been employed to assess these antimicrobial activities, revealing minimum inhibitory concentrations (MICs) that indicate potent antibacterial effects .

CompoundTarget MicroorganismMIC (µg/mL)
8-Bromo derivative AStaphylococcus aureus15.62
8-Bromo derivative BEscherichia coli31.25

Analgesic Activity

In addition to its antimicrobial effects, this compound has been investigated for its analgesic properties. Studies utilizing the acetic acid-induced writhing test in mice indicated that certain derivatives exhibit significant pain-relieving effects comparable to established analgesics .

CompoundTest MethodResult
Hydrazide derivativeAcetic acid writhing testSignificant analgesic effect
Control (e.g., Aspirin)Acetic acid writhing testBaseline analgesic effect

Case Studies

A notable case study involved the evaluation of a series of hydrazide derivatives synthesized from this compound. These derivatives were subjected to both in vitro and in vivo testing for their analgesic and antimicrobial properties. The study concluded that specific structural modifications led to enhanced biological activity .

Research Findings

Research findings indicate that the biological activity of this compound is significantly influenced by its molecular structure. Variations in substituents on the purine ring can lead to increased potency against microbial pathogens or enhanced analgesic effects. Computational studies have also suggested potential mechanisms of action through which these compounds exert their effects .

Q & A

Q. What controls and replicates are essential in dose-response studies?

  • Methodological Answer : Include:
  • Negative controls : Vehicle-only (e.g., DMSO ≤0.1%).
  • Positive controls : Known inhibitors/agonists (e.g., caffeine for adenosine receptors).
  • Technical replicates : Triplicate wells per concentration.
  • Biological replicates : Independent experiments (n ≥ 3).
    Statistical analysis (e.g., ANOVA with Tukey’s post hoc) ensures robustness .

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